6-fluoro-4-hydroxy-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-3-carboxamide
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Overview
Description
This compound is a fascinating fusion of different heterocyclic moieties. Specifically, it combines a quinoline core with a triazolo[4,3-a]pyridine ring system. Let’s break it down:
Preparation Methods
The synthetic routes for this compound involve intricate steps. While I don’t have specific details for this exact compound, I can provide general insights:
Industrial Production: Industrial-scale synthesis typically involves efficient and scalable methods. Researchers often optimize reactions for yield, safety, and cost-effectiveness.
Chemical Reactions Analysis
The compound may undergo various reactions, including:
Oxidation: Oxidative processes can modify functional groups.
Reduction: Reduction reactions alter the compound’s properties.
Substitution: Substituents can be introduced or replaced.
Common Reagents: These reactions might employ reagents like oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., Grignard reagents).
Major Products: The specific products depend on reaction conditions and substituents.
Scientific Research Applications
Chemistry: Researchers study its reactivity and design related compounds.
Biology: Investigating its interactions with biomolecules (e.g., enzymes, receptors).
Medicine: Potential as a drug candidate (anticancer, antimicrobial, anti-inflammatory, etc.).
Industry: Applications in materials science, catalysis, and more.
Mechanism of Action
Targets: Identify molecular targets (e.g., proteins, enzymes).
Pathways: Explore signaling pathways affected by the compound.
Comparison with Similar Compounds
Uniqueness: Highlight what sets this compound apart.
Similar Compounds: Explore related structures (e.g., other triazolo[4,3-a]pyridines).
Properties
Molecular Formula |
C19H16FN5O2 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
6-fluoro-4-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C19H16FN5O2/c20-12-6-7-15-13(10-12)18(26)14(11-22-15)19(27)21-8-3-5-17-24-23-16-4-1-2-9-25(16)17/h1-2,4,6-7,9-11H,3,5,8H2,(H,21,27)(H,22,26) |
InChI Key |
LLSVVKNDSWHXKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCCNC(=O)C3=CNC4=C(C3=O)C=C(C=C4)F |
Origin of Product |
United States |
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